Calcium trichloroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

21348-16-3 |

|---|---|

Molecular Formula |

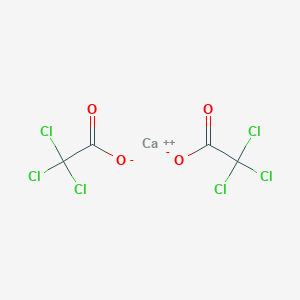

C4CaCl6O4 |

Molecular Weight |

364.8 g/mol |

IUPAC Name |

calcium;2,2,2-trichloroacetate |

InChI |

InChI=1S/2C2HCl3O2.Ca/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |

InChI Key |

PAFYVDNYOJAWDX-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Ca+2] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Calcium Trichloroacetate

Synthetic Routes to Calcium Trichloroacetate (B1195264)

The primary and most direct synthetic route for producing calcium trichloroacetate is through an acid-base neutralization reaction. prepchem.com This method involves the careful reaction of trichloroacetic acid with calcium carbonate.

2 Cl₃CCOOH (aq) + CaCO₃ (s) → Ca(Cl₃CCOO)₂ (aq) + H₂O (l) + CO₂ (g)

In this process, aqueous trichloroacetic acid is treated with solid calcium carbonate. The reaction proceeds until the acid is completely neutralized, which is typically ensured by using a slight excess of calcium carbonate. The completion of the reaction is visually indicated by the cessation of carbon dioxide gas evolution. The excess, unreacted calcium carbonate is then removed from the solution via filtration, yielding a clear filtrate of aqueous this compound. prepchem.com

Investigation of Precursor Utilization in Trichloroacetate Synthesis Pathways

The synthesis of this compound relies on two key precursors: an acidic component and a basic calcium source.

Trichloroacetic Acid (TCA): As the acid precursor, trichloroacetic acid (Cl₃CCOOH) provides the trichloroacetate anions for the final salt. It is a strong carboxylic acid due to the electron-withdrawing effect of the three chlorine atoms on the alpha-carbon, which stabilizes the carboxylate anion. nih.gov

Calcium Carbonate (CaCO₃): This compound serves as the basic precursor. prepchem.comtci-thaijo.org It is an inexpensive and readily available calcium source. google.com Its reaction with acids is a classic neutralization pathway that produces a calcium salt, water, and carbon dioxide. quora.comnih.gov The use of calcium carbonate is common in synthesizing calcium salts of various organic acids. youtube.com

The selection of these precursors is based on their reactivity, availability, and the straightforward nature of the reaction, which facilitates a high yield of the desired product.

Table 1: Precursors in this compound Synthesis

| Precursor | Chemical Formula | Role in Synthesis |

| Trichloroacetic Acid | Cl₃CCOOH | Acidic reactant; source of trichloroacetate ions |

| Calcium Carbonate | CaCO₃ | Basic reactant; source of calcium ions |

Mechanistic Aspects of Calcium Carbonate Neutralization in Trichloroacetate Formation

The formation of this compound via the neutralization of trichloroacetic acid with calcium carbonate is a multi-step process from a mechanistic standpoint.

Acid Dissociation: In the aqueous solution, trichloroacetic acid dissociates to release a proton (H⁺) and a trichloroacetate anion (Cl₃CCOO⁻).

Cl₃CCOOH (aq) ⇌ H⁺ (aq) + Cl₃CCOO⁻ (aq)

Reaction with Carbonate: The calcium carbonate, although sparingly soluble, reacts with the acidic protons in the solution. quora.com A carbonate ion (CO₃²⁻) from the calcium carbonate reacts with two protons. This initially forms carbonic acid (H₂CO₃).

CaCO₃ (s) ⇌ Ca²⁺ (aq) + CO₃²⁻ (aq)

CO₃²⁻ (aq) + 2 H⁺ (aq) → H₂CO₃ (aq)

Decomposition of Carbonic Acid: Carbonic acid is unstable in aqueous solution and rapidly decomposes into water and carbon dioxide gas.

H₂CO₃ (aq) → H₂O (l) + CO₂ (g)

The vigorous evolution of CO₂ gas is a characteristic feature of this reaction and helps drive the neutralization to completion by removing one of the products from the system. nih.govyoutube.com

Salt Formation: The calcium cations (Ca²⁺) released from the carbonate and the trichloroacetate anions (Cl₃CCOO⁻) from the acid remain in the solution, forming the aqueous this compound salt, Ca(Cl₃CCOO)₂. prepchem.com

Crystallization and Anhydrous Salt Preparation Techniques for this compound

Following the filtration of excess calcium carbonate, the resulting aqueous solution of this compound is subjected to an evaporation process. prepchem.com

Crystallization of the Hydrate: As the water is removed from the solution by evaporation in a large dish, the solubility limit of the salt is exceeded, leading to crystallization. The salt crystallizes from the aqueous solution as this compound trihydrate (Ca(Cl₃CCOO)₂·3H₂O). This air-dried crystalline solid incorporates three molecules of water into its crystal lattice for every formula unit of the salt. prepchem.com

Preparation of the Anhydrous Salt: To obtain the anhydrous form of this compound, the water of crystallization must be removed. This is achieved through a rigorous drying process. The trihydrate salt is placed in a specialized drying apparatus, such as a drying "pistol," under a high vacuum. A strong desiccant, phosphorus pentoxide (P₄O₁₀), is used within the apparatus to absorb the water molecules as they are removed from the salt. The process requires heating to approximately 70°C and can take up to 80 hours, with the desiccant being replaced periodically. The salt is considered anhydrous when it no longer visibly hydrates the phosphorus pentoxide after several hours at this temperature. prepchem.com

Table 2: Conditions for Anhydrous this compound Preparation

| Parameter | Condition | Purpose |

| Starting Material | This compound trihydrate | Hydrated salt for dehydration |

| Apparatus | Drying "pistol" | Enclosed system for vacuum drying |

| Drying Agent | Phosphorus pentoxide (P₄O₁₀) | To absorb removed water molecules |

| Temperature | ~70°C | To facilitate the removal of water of crystallization |

| Pressure | High vacuum | To lower the boiling point of water and enhance dehydration |

| Duration | ~80 hours | To ensure complete removal of all water molecules |

Advanced Characterization and Structural Elucidation of Trichloroacetate Compounds

Spectroscopic Analysis Methodologies for Trichloroacetate (B1195264) Derivatives

Spectroscopic methods are indispensable for elucidating the structural details of trichloroacetate derivatives at the molecular level. Infrared (IR) and Raman spectroscopy, in particular, offer a powerful non-destructive means to probe the vibrational modes of the molecule, yielding information on functional groups and metal-ligand coordination. mt.com

In the analysis of metal carboxylates like calcium trichloroacetate, the most informative spectral regions involve the stretching vibrations of the carboxylate group (COO⁻). researchgate.net The asymmetric stretching vibration (νₐₛ(COO)) and the symmetric stretching vibration (νₛ(COO)) are of primary interest. The frequency of these bands, and especially the difference between them (Δν = νₐₛ - νₛ), is highly sensitive to the coordination mode of the carboxylate ligand to the metal cation. For instance, a larger Δν value is typically associated with unidentate coordination, whereas smaller values suggest ionic interactions or bidentate/bridging coordination. researchgate.net For many metal carboxylates, the νₐₛ(COO) and νₛ(COO) bands appear in the 1650–1500 cm⁻¹ and 1420–1380 cm⁻¹ regions, respectively. researchgate.net

Table 1: General Spectroscopic Bands for Metal Trichloroacetates This table provides generalized frequency ranges for the key vibrational modes observed in metal trichloroacetate compounds based on typical carboxylate behavior.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Significance |

| Asymmetric COO⁻ Stretch (νₐₛ) | 1650 - 1500 | IR, Raman | Indicates coordination mode of the carboxylate group. researchgate.net |

| Symmetric COO⁻ Stretch (νₛ) | 1420 - 1380 | IR, Raman | Used with νₐₛ to determine the nature of the metal-oxygen bond. researchgate.net |

| C-Cl Stretches | 850 - 650 | IR, Raman | Characteristic of the trichloromethyl group. |

| C-C Stretch | 950 - 850 | Raman | Provides information on the carbon skeleton. |

Thermal Decomposition Kinetics Studies of Alkaline Earth Metal Trichloroacetates

Thermogravimetric Analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition pathways of materials like this compound. uomustansiriyah.edu.iq TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, revealing the temperatures at which decomposition events occur and the extent of mass loss. tainstruments.com.cn

Systematic studies on alkaline earth metal trichloroacetates (M(O₂CCCl₃)₂) have been conducted using TGA, often coupled with Differential Scanning Calorimetry (DSC), to determine their thermal behavior and decomposition kinetics. researchgate.net Research shows that the decomposition of these salts often occurs in distinct steps, starting with dehydration followed by the breakdown of the anhydrous salt. researchgate.net For calcium, strontium, and barium trichloroacetates, the decomposition pathway preferentially leads to the formation of the respective metal halides (e.g., CaCl₂). researchgate.net

The thermal stability of these compounds is influenced by the cation. Kinetic analyses, performed by conducting TGA at multiple heating rates, allow for the calculation of parameters such as activation energy (Ea). The activation energy represents the minimum energy required to initiate the decomposition reaction. For the alkaline earth trichloroacetates, the activation energy was found to follow the order: Mg > Ca > Sr > Ba (with Be as an exception). researchgate.net This trend indicates that the thermal stability decreases down the group.

Table 2: Comparative Thermal Decomposition Data for Alkaline Earth Metal Trichloroacetates Based on findings from comparative thermogravimetric studies.

| Compound | Primary Solid Decomposition Product | Relative Activation Energy (Ea) |

| Magnesium Trichloroacetate | Metal Oxide (MgO) | Highest |

| This compound | **Metal Halide (CaCl₂) ** | High |

| Strontium Trichloroacetate | Metal Halide (SrCl₂) | Intermediate |

| Barium Trichloroacetate | Metal Halide (BaCl₂) | Lowest |

| Source: researchgate.net |

X-ray Crystallographic Investigations of this compound and Related Structures

The crystal structure for the hydrated form, this compound tetrahydrate (Ca(Cl₃CCOO)₂(H₂O)₄), has been described in the scientific literature. researchgate.net While detailed parameters for the anhydrous form are less commonly reported, analysis of the hydrated structure and related compounds provides significant insight. In such structures, the calcium cation is typically coordinated by oxygen atoms from both the carboxylate groups and the water molecules.

Studies on analogous strontium and barium trichloroacetates reveal that the metal ions are octacoordinated (surrounded by eight oxygen atoms). researchgate.net In these cases, the trichloroacetate ligands act as bridging units, linking the metal cations to form one-dimensional (1D) infinite polymeric chains. researchgate.net It is anticipated that this compound may adopt a similar polymeric structure. In these arrangements, the carboxylate group often exhibits a bidentate bridging mode, connecting to two different metal centers. The bulky CCl₃ groups and the network of hydrogen bonds involving coordinated water molecules play a crucial role in stabilizing the final crystal lattice.

Table 3: Summary of Crystallographic Features in Alkaline Earth Metal Trichloroacetates This table summarizes common structural motifs observed in the crystal structures of hydrated alkaline earth metal trichloroacetates.

| Structural Feature | Description | Relevance to this compound |

| Coordination Number | Typically 6 to 8 for alkaline earth metals. | The Ca²⁺ ion is coordinated by oxygen atoms from both water and trichloroacetate anions. researchgate.net |

| Ligand Type | Trichloroacetate anion and water molecules. | Water molecules are integral to the crystal structure in hydrated forms. researchgate.net |

| Coordination Mode | The carboxylate group often acts as a bridging ligand. | Forms polymeric chains, a common feature in related Sr and Ba structures. researchgate.net |

| Overall Structure | Formation of 1D polymeric chains is common. | This motif is anticipated for this compound based on structural trends. researchgate.net |

Analytical Methodologies and Research Applications of Trichloroacetate

Development of Protein Precipitation and Nucleic Acid Extraction Techniques Utilizing Trichloroacetate (B1195264)

Trichloroacetic acid (TCA) is a well-established and widely utilized reagent for the precipitation of proteins and nucleic acids from aqueous solutions. nih.govsielc.comopenaccesspub.org This technique is fundamental in biochemistry and molecular biology for concentrating samples, removing interfering substances like salts and detergents, and preparing samples for downstream analyses such as electrophoresis and chromatography. nih.govopenaccesspub.orgsigmaaldrich.com

The underlying principle of TCA precipitation involves the denaturation of proteins and nucleic acids. openaccesspub.org The strong acidic nature of TCA disrupts the native conformation of these macromolecules, exposing their hydrophobic regions. openaccesspub.org This leads to aggregation and precipitation out of the solution. openaccesspub.org The efficiency of precipitation is influenced by the concentration of TCA, with final concentrations typically ranging from 10% to 20% (w/v). sigmaaldrich.comcaltech.edu The process is usually carried out on ice to enhance precipitation. caltech.edu A combination of TCA and acetone (B3395972) is often employed to increase the efficiency of protein precipitation. sigmaaldrich.com

Studies have shown that the trichloroacetate moiety itself is crucial for effective protein precipitation. While other strong acids can induce precipitation, dichloroacetic acid is only about half as effective as trichloroacetic acid, and acetic and chloroacetic acids show insignificant precipitation capabilities. nih.gov This suggests that both the acidic properties of TCA and the presence of the trichloroacetate group are important for the reaction. nih.gov

In the realm of nucleic acid extraction, TCA is used to precipitate DNA and RNA from cell lysates. sielc.comthermofisher.com This method effectively separates nucleic acids, particularly those longer than ~20 nucleotides, from other cellular components. thermofisher.comnih.gov For instance, a modified sodium chloride extraction method for plant nucleic acids utilizes cold trichloroacetic acid to precipitate nucleic acids, which effectively separates them from carbohydrate and phosphate (B84403) contaminants. nih.gov Furthermore, ammonium (B1175870) trichloroacetate has been developed as a less toxic alternative for RNA extraction from various sources, including viruses, bacteria, and plant and animal cells. biosciencejournals.comgoogle.com

The general protocol for TCA precipitation involves adding a stock solution of TCA to the sample, incubating on ice, and then centrifuging to pellet the precipitate. caltech.edu The resulting pellet is often washed with a cold solvent like acetone to remove residual TCA. caltech.edu

Table 1: Key Parameters in TCA Precipitation of Proteins

| Parameter | Typical Range/Condition | Rationale |

| TCA Concentration | 10-20% (w/v) final concentration | Ensures efficient denaturation and precipitation of most proteins. sigmaaldrich.comcaltech.edu |

| Incubation Temperature | 4°C (on ice) | Reduces protein degradation and enhances the precipitation process. caltech.edu |

| Incubation Time | 10-45 minutes | Allows sufficient time for complete protein aggregation and precipitation. sigmaaldrich.comcaltech.edu |

| Wash Solution | Cold acetone or ethanol | Removes residual TCA and other acid-soluble contaminants from the protein pellet. sigmaaldrich.comcaltech.edu |

Advanced Chromatographic Separation Techniques for Trichloroacetate and Related Analytes

Chromatographic techniques are indispensable for the separation and quantification of trichloroacetate and related compounds in various matrices.

Thin-layer chromatography (TLC) provides a simple and rapid method for the separation and qualitative identification of organic compounds. In the context of trichloroacetate, TLC can be used to separate it from other haloacetic acids. The separation is based on the differential partitioning of the analytes between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. juniperpublishers.com The choice of the mobile phase is critical for achieving good separation. For instance, a mixture of acetone, acetic acid, and methanol (B129727) has been used as a mobile phase for the separation of various compounds. juniperpublishers.com

Visualization of the separated spots on a TLC plate can be achieved through various methods. For compounds that are not visible under normal light, UV light can be used if the compounds fluoresce or quench fluorescence on a plate containing a fluorescent indicator. libretexts.org Alternatively, chemical reagents can be sprayed onto the plate to produce colored spots. sarponggroup.com For example, a spray reagent containing benzidine (B372746) and trichloroacetic acid has been used for the detection of sugars, which appear as greyish-brown spots after UV irradiation. sarponggroup.com Another general method involves using iodine vapors, which can react with many organic compounds to produce colored spots. juniperpublishers.com

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of trichloroacetate and related haloacetic acids. scribd.comsielc.com Various HPLC methods have been developed, often employing reversed-phase chromatography with UV detection. scribd.comuzh.ch

In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. scribd.com The separation of chloroacetic acids can be achieved using a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid or formic acid. sielc.com The use of a buffer, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) formate (B1220265), can also be employed in specialized methods like those using BIST™ A+ columns, where it acts as a bridge between the negatively charged analytes and the negatively charged column surface. sielc.comsielc.com

The detection of trichloroacetate is commonly performed using a UV detector, as the carboxyl group provides sufficient UV absorbance. scribd.com For highly sensitive and specific detection, HPLC can be coupled with mass spectrometry (MS), a technique known as LC-MS. sielc.com Isotope dilution HPLC-tandem mass spectrometry (HPLC-MS/MS) is a particularly robust method for the quantitative analysis of trichloroacetate in complex matrices like human urine, offering high sensitivity and accuracy. acs.org This method involves using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response. acs.org

Table 2: Comparison of HPLC Methods for Trichloroacetate Analysis

| Method | Stationary Phase | Mobile Phase Example | Detection | Key Features |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water/Phosphoric Acid sielc.com | UV scribd.com | Widely applicable, good for general quantification. |

| BIST™ A+ Column | Negatively-charged cation-exchange | Acetonitrile/Water with TMDAP formate buffer sielc.comsielc.com | Conductivity, LC-MS sielc.comsielc.com | Unique retention mechanism for anions on a negatively charged surface. |

| Isotope Dilution HPLC-MS/MS | Reversed-phase | Not specified | Tandem Mass Spectrometry acs.org | High sensitivity, accuracy, and specificity; ideal for trace analysis in complex samples. acs.org |

Spectroscopic Quantification Methodologies for Calcium-Associated Analytes Utilizing Trichloroacetate Treatment

Trichloroacetic acid is utilized in sample preparation for the spectroscopic determination of calcium in various biological and food samples. The primary role of TCA in this context is to precipitate interfering substances, such as proteins and phosphates, thereby liberating calcium ions for accurate measurement. researchgate.netmetrohm.comaut.ac.nz

One common application is in the analysis of calcium in milk. metrohm.comaut.ac.nz Treating milk with TCA coagulates the milk solids, releasing calcium and magnesium ions into the clear serum. metrohm.com This serum can then be analyzed using techniques like atomic absorption spectrophotometry (AAS) or colorimetric methods. researchgate.netaut.ac.nzrsc.org For instance, an automated spectrophotometric procedure for calcium determination in peanuts involves extracting the sample with a TCA solution, followed by analysis using the methylthymol blue method. researchgate.net The results obtained with this method showed good agreement with those from atomic absorption spectrophotometry. researchgate.net

Similarly, in the analysis of whey samples, TCA extraction has been investigated as a less harsh alternative to digestion with concentrated nitric acid for the determination of various metals, including calcium. researchgate.net While results showed a statistically significant difference for calcium extraction between the two methods, TCA extraction was found to be a suitable alternative for sodium and potassium determination. researchgate.net

Furthermore, TCA precipitation is employed to overcome interferences in certain clinical chemistry assays for calcium. Hemolysis, the rupture of red blood cells, can interfere with some colorimetric and titrimetric methods for total serum calcium determination. nih.gov Treating hemolyzed serum with TCA precipitates hemoglobin, allowing for a more accurate measurement of calcium with methods like the Du Pont aca and, with some reservations, the Corning 940 EGTA titrator. nih.gov

Table 3: Application of TCA in Spectroscopic Calcium Determination

| Sample Matrix | Purpose of TCA Treatment | Analytical Technique | Reference |

| Peanuts | Extraction of calcium | Spectrophotometry (Methylthymol Blue) | researchgate.net |

| Milk | Coagulation of milk solids to release calcium | Titration with EDTA, Atomic Absorption Spectrometry | metrohm.comaut.ac.nzrsc.org |

| Whey | Extraction of metals, including calcium | Atomic Absorption Spectrometry | researchgate.net |

| Hemolyzed Serum | Precipitation of interfering hemoglobin | Colorimetric and Titrimetric Assays | nih.gov |

Radiometric Tracing and Isotopic Labeling in Trichloroacetate Environmental and Biochemical Studies

Radiometric tracing and isotopic labeling are powerful tools for elucidating the fate and mechanisms of compounds in environmental and biological systems. While direct studies on radiolabeled calcium trichloroacetate are not prevalent in the provided search results, the use of trichloroacetic acid in conjunction with isotopic labeling techniques for other molecules is well-documented.

In biochemical research, TCA precipitation is a standard step in protocols involving the use of radiolabeled precursors to monitor the synthesis of macromolecules. For example, the efficiency of incorporating radiolabeled nucleotides into DNA or RNA during polymerization reactions can be determined by TCA precipitation. thermofisher.com The precipitated nucleic acid polymers, which contain the incorporated radiolabel, are separated from the unincorporated radiolabeled nucleotides. thermofisher.com Similarly, in studies of protein synthesis and post-translational modifications, TCA is used to precipitate proteins that have incorporated isotopically labeled amino acids or other labeled precursors. nih.govpnas.org This allows for the quantification of the extent of labeling and the study of metabolic pathways. nih.gov For example, stable isotope labeling with ¹³C-glucose and D₃-acetate can be used to track protein acetylation, with TCA precipitation being a key step in the protein extraction process. nih.gov

In environmental studies, accelerator mass spectrometry (AMS) has been used for the source identification of trichloroacetic acid. uni-bayreuth.de This highly sensitive technique can measure very low levels of specific isotopes, which can help in tracing the origins of environmental contaminants.

Although not directly focused on this compound, research on the bioactivation of trichloroethylene (B50587) (TCE) involves the use of radiolabeled TCE to study its metabolism and the formation of conjugates. researchgate.net These studies often employ analytical techniques like HPLC with radiometric detection to track the labeled compounds. researchgate.net Furthermore, the development of radiotracers for PET imaging, such as ¹⁸F-labeled compounds, sometimes involves synthetic steps or purification procedures where acidic conditions, potentially involving reagents like TCA, might be used, although this is not explicitly stated as a primary application for this compound in the provided results. acs.org

Application in Metal Ion Extraction and Determination from Diverse Research Samples

Trichloroacetic acid and its salts find application in the extraction and subsequent determination of various metal ions from different sample matrices. The ability of trichloroacetate to form complexes or facilitate the extraction of metal ions into an organic phase is a key aspect of these applications.

A notable study demonstrated that several metal ions, including Cs(I), Ca(II), Ba(II), Co(II), Mn(II), Hg(II), Al(III), Cr(III), Fe(III), Tm(III), Bi(III), and Th(IV), can be readily extracted from trichloroacetic acid-sodium trichloroacetate buffer solutions into polar solvents containing a donor oxygen atom, such as alcohols, ketones, esters, and ethers, without the need for an additional extracting reagent. oup.com This indicates the formation of extractable metal-trichloroacetate species.

In another innovative approach, a two-phase aqueous system formed by the interaction of poly(ethylene oxide) (PEO) and trichloroacetic acid has been shown to be effective for the extraction of metal ions like Pb²⁺ and Ba²⁺ from strongly acidic media. This system offers an environmentally friendlier alternative to traditional solvent extraction methods. The same principle has been applied to polystyrene beads coated with PEO, which also demonstrated quantitative extraction of Ga(III), Fe(III), In(III), Au(III), and Tl(III) from various acidic solutions.

Furthermore, trichloroacetic acid has been used as an extractant for the determination of metals in plant tissues and other biological samples. researchgate.netresearchgate.net For instance, a 2% TCA solution was used to extract calcium from peanuts for analysis by atomic absorption spectrophotometry. researchgate.net A comparison of trichloroacetic acid and nitric acid for the extraction of Ca, Mg, Fe, Zn, Na, and K from whey samples showed that while nitric acid extraction was more efficient for some metals, TCA was a viable alternative for Na and K. researchgate.net

Table 4: Examples of Metal Ion Extraction Using Trichloroacetate

| Metal Ions | Extraction System | Key Findings | Reference |

| Cs(I), Ca(II), Ba(II), Co(II), Mn(II), Hg(II), Al(III), Cr(III), Fe(III), Tm(III), Bi(III), Th(IV) | Trichloroacetic acid-sodium trichloroacetate buffer with polar organic solvents | Metal ions were readily extracted without an additional extracting reagent. oup.com | oup.com |

| Pb²⁺, Ba²⁺ | Poly(ethylene oxide) and trichloroacetic acid aqueous two-phase system | Excellent extraction from strongly acidic media was observed. | |

| Ga(III), Fe(III), In(III), Au(III), Tl(III) | Polystyrene beads coated with poly(ethylene oxide) in the presence of TCA | Quantitative extraction from various acidic solutions was achieved. | |

| Ca, Mg, Fe, Zn, Na, K | Trichloroacetic acid extraction from whey | TCA was a suitable alternative to nitric acid for Na and K extraction. researchgate.net | researchgate.net |

| Ca | Trichloroacetic acid extraction from peanuts | Effective extraction for subsequent determination by atomic absorption spectrophotometry. researchgate.net | researchgate.net |

Mechanistic Studies of Trichloroacetate Interactions in Chemical and Biochemical Systems

Investigations into Protein-Trichloroacetate Interactions and Precipitation Mechanisms

The precipitation of proteins by trichloroacetic acid (TCA) is a fundamental technique in biochemistry, and studies reveal a mechanism more complex than simple denaturation. The interaction is not solely dependent on the acidic nature of TCA but is critically influenced by the trichloroacetate (B1195264) moiety itself.

Research demonstrates that the protein precipitation process is largely independent of the specific physicochemical properties of the proteins involved. thieme-connect.comahajournals.org A key finding is that TCA induces the formation of a stable, partially structured intermediate state, often described as a "molten globule-like" state. thieme-connect.comahajournals.org This intermediate accumulates maximally at a 5% (w/v) concentration of trichloroacetate. thieme-connect.comahajournals.org This state is characterized by a significant disruption of the protein's native conformation, rendering it less stable. ahajournals.org Specifically, NMR spectroscopy data has shown that in this intermediate state, the interactions that stabilize β-strands at the N- and C-termini of proteins like acidic fibroblast growth factor are disrupted. ahajournals.org

The ultimate precipitation event occurs through the reversible association and aggregation of these partially structured "molten globule-like" intermediates. thieme-connect.comahajournals.org This mechanism is supported by the observation that TCA is significantly less effective at precipitating proteins that are already in a disordered or unfolded state, a notable characteristic since a large portion of the eukaryotic proteome consists of such proteins involved in cell signaling. thieme-connect.com

The importance of the trichlorinated structure is highlighted by comparative studies. While acetic acid and monochloroacetic acid show little to no protein precipitation, dichloroacetic acid is about half as effective as trichloroacetic acid, indicating the number of chlorine atoms is crucial to this function. thieme-connect.com Although the acidity of TCA contributes to the rate of precipitation, it is not the sole driver, as the sodium salt of trichloroacetate can also precipitate proteins in neutral solutions, albeit at a slower rate. researchgate.netnih.gov This suggests that both the acidic properties and the specific structure of the trichloroacetate moiety are essential for its potent protein precipitation capability. thieme-connect.com

Table 1: Comparative Efficacy of Chloroacetic Acids in Protein Precipitation This table is generated based on qualitative descriptions in the cited research.

| Compound | Precipitation Efficacy |

| Acetic Acid | Did not significantly precipitate protein thieme-connect.com |

| Monochloroacetic Acid | Did not significantly precipitate protein thieme-connect.com |

| Dichloroacetic Acid | About half as efficient as trichloroacetic acid thieme-connect.com |

| Trichloroacetic Acid | Most efficient precipitant in the series thieme-connect.com |

Influence of Trichloroacetate on Cellular Signaling Pathways in Experimental Models

Trichloroacetate (TCA), a metabolite of the environmental contaminant trichloroethylene (B50587) (TCE), has been shown to influence cellular signaling pathways, though its effects can differ significantly between experimental models, such as rodent and human cells. core.ac.uknih.gov

In rodent models, TCA is considered a "peroxisome proliferator," a class of chemicals that can induce liver cancer in these animals. nih.gov However, studies using cultured human hepatocytes have shown contrasting results. In these human cell models, TCA did not induce peroxisome proliferation, as measured by palmitoyl-CoA oxidation activity. core.ac.uk Furthermore, while TCA is mitogenic (promotes cell division) in rodent liver, it was found to cause a decrease in DNA synthesis in human hepatocyte cultures. core.ac.uk This suggests that humans may not be susceptible to the same mechanisms of TCA-induced hepatocarcinogenesis observed in rodents. core.ac.uk

Research has also shed light on TCA's role in pathways related to DNA damage and apoptosis. As a metabolite of TCE, TCA has been observed to upregulate the mRNA expression of key signaling proteins such as p53, p21, and Bax, while downregulating the expression of the anti-apoptotic protein bcl-2. nih.gov The p53 protein is a critical tumor suppressor that responds to cellular stress, and its downstream target p21 is an inhibitor of cell cycle progression. Bax is a pro-apoptotic protein, while bcl-2 promotes cell survival. The modulation of these genes by TCA highlights its potential to trigger DNA damage response pathways and influence apoptosis. nih.gov

Table 2: Effects of Trichloroacetate on Cellular Endpoints in Different Models

| Endpoint | Rodent Model (in vivo/in vitro) | Human Hepatocyte Culture | Reference |

| Peroxisome Proliferation | Induces | Not observed | core.ac.uknih.gov |

| DNA Synthesis/Mitogenesis | Mitogenic | Decreased | core.ac.uk |

| Gene Expression (mRNA) | - | Upregulation of p53, p21, Bax; Downregulation of bcl-2 | nih.gov |

Fundamental Reaction Mechanisms of Trichloroacetate in Dehalogenation Processes

The dehalogenation of trichloroacetate, the process of removing its chlorine atoms, is a critical step in its degradation and has been studied through various chemical and biological mechanisms.

One advanced method involves a visible-light-driven, copper-catalyzed process. nih.govjci.org In this system, trichloroacetate is selectively converted into monochloroacetic acid. jci.org The mechanism is multifaceted, with copper playing several key roles: it participates in the initial photoexcitation, facilitates the thermal activation of the first carbon-chlorine (C-Cl) bond, and mediates an excited-state chlorine transfer for the second C-Cl bond. jci.org This inner-sphere catalytic pathway avoids common side reactions like decarboxylation by maintaining copper in a Cu(I) resting state, which favors C-halogen bond activation. nih.gov

Another fundamental mechanism involves reduction by radicals. jmb.or.kr In advanced oxidation-reduction processes, reductive radicals such as the carboxyl radical anion (CO2•−) or the methanol (B129727) radical (•CH2OH) initiate the dehalogenation of TCA. jmb.or.kr The primary reaction is the reduction of TCA to yield a dichloroacetate (B87207) radical (•CCl2CO2−) and a chloride ion. jmb.or.kr Subsequent thermal reactions of this radical intermediate lead to the formation of carbon dioxide and hydrochloric acid. jmb.or.kr

Biological dehalogenation has also been characterized. The strictly anaerobic bacterium Trichlorobacter thiogenes is capable of using trichloroacetate as an electron acceptor for growth, a process known as reductive dechlorination. spandidos-publications.com This bacterium, which can be isolated from soil, constitutively expresses the necessary enzymes for this transformation. spandidos-publications.com The dehalogenation is highly specific to trichloroacetate, converting it to dichloroacetate and chloride. spandidos-publications.com This demonstrates a microbially-mediated pathway for the initial step in TCA degradation in anaerobic environments. spandidos-publications.com

Catalytic Applications and Coordination Chemistry of Alkaline Earth Trichloroacetates

Role of Alkaline Earth Metal Trichloroacetates in Molecular Catalysis

Alkaline earth metal trichloroacetates, with a specific focus on calcium trichloroacetate (B1195264), function as adaptable catalysts in numerous chemical reactions. lookchem.com The catalytic prowess of these compounds is fundamentally linked to the Lewis acidic character of the alkaline earth metal center, which facilitates the activation of substrate molecules. nih.gov Over the last decade, significant progress has been made in harnessing the heavier alkaline earth elements (Calcium, Strontium, Barium) to mediate a diverse range of catalytic transformations. rsc.orgrsc.org

The catalytic applications of alkaline earth trichloroacetates are diverse and include:

Organic Synthesis: Calcium trichloroacetate is employed as both a reagent and a catalyst in the creation of novel organic molecules. lookchem.com

Polymerization Reactions: Complexes of alkaline earth metals, including those incorporating trichloroacetate ligands, have demonstrated catalytic activity in the ring-opening polymerization of monomers like ε-caprolactone. researchgate.net

Heterofunctionalization and Cross-Coupling: The broader family of heavier alkaline earth metal complexes has been pivotal in advancing catalytic methods for multiple bond heterofunctionalization and various cross-coupling reactions. rsc.org This encompasses notable progress in the hydroamination and hydrophosphination of alkenes and alkynes. rsc.orgrsc.org

Dehydrocoupling Processes: These versatile catalysts also promote dehydrocoupling reactions, which are instrumental in forming new silicon-carbon (Si-C), silicon-nitrogen (Si-N), and boron-nitrogen (B-N) bonds. rsc.orgrsc.org

The effectiveness of these catalysts is intricately linked to the specific alkaline earth metal and the nature of the associated ligands. The large ionic radii and the invariant +2 oxidation state of alkaline earth metals permit a wide range of coordination numbers and geometries, which can be fine-tuned for targeted catalytic functions. nih.gov Furthermore, the development of chiral alkaline earth metal complexes has led to significant breakthroughs in asymmetric catalysis, achieving high levels of efficiency and stereoselectivity in carbon-carbon bond-forming reactions. nih.gov

The following interactive data table summarizes key catalytic applications involving alkaline earth metal compounds.

| Catalytic Application | Alkaline Earth Metal | Catalyst System | Reaction Type | Reference |

| Ring-Opening Polymerization | Calcium, Strontium, Barium | Complexes with multidentate ligands | Polymerization of L-lactide | nih.gov |

| Asymmetric 1,4-Addition | Calcium, Strontium, Barium | Chiral Bisoxazoline (Box) Complexes | Carbon-Carbon Bond Formation | nih.gov |

| Asymmetric [3+2] Cycloaddition | Calcium | Chiral Bisoxazoline (Box) Complexes | Carbon-Carbon Bond Formation | nih.gov |

| Asymmetric Mannich Reaction | Calcium | Pyridinebisoxazoline (Pybox) Complexes | Carbon-Carbon Bond Formation | nih.gov |

| Hydroamination/Hydrophosphination | Heavier Alkaline Earths (Ca, Sr, Ba) | Various Complexes | Heterofunctionalization | rsc.orgrsc.org |

| Hydrogenation/Hydrosilylation/Hydroboration | Heavier Alkaline Earths (Ca, Sr, Ba) | Hydride Derivatives | Multiple Bond Functionalization | rsc.orgrsc.org |

| Dehydrocoupling | Heavier Alkaline Earths (Ca, Sr, Ba) | Various Complexes | Si-C, Si-N, B-N Bond Formation | rsc.orgrsc.org |

Mechanistic Investigations of Trichloroacetate-Mediated Catalytic Cycles

A thorough understanding of the mechanisms governing catalytic cycles mediated by alkaline earth trichloroacetates is paramount for the rational design of improved catalysts and the optimization of reaction parameters. The Lewis acidity of the metal center is a cornerstone of the catalytic mechanism, enabling the coordination and subsequent activation of substrate molecules. nih.gov

In polymerization catalysis, for example, the coordination number of the metal atom has been shown to directly influence catalytic activity, with a lower coordination number often leading to enhanced reactivity. researchgate.net For the ring-opening polymerization of L-lactide (L-LA), detailed kinetic investigations have revealed a rate law that is first-order with respect to the concentrations of the monomer, the catalyst, and the initiator. nih.gov

The general mechanistic pathway for many catalytic reactions involving alkaline earth metals proceeds through the formation of an intermediate complex where the substrate is coordinated to the metal center. This coordination polarizes the substrate, rendering it more susceptible to subsequent chemical transformations, such as nucleophilic attack. The trichloroacetate ligand itself can modulate the electronic and steric environment of the metal center, thereby influencing the catalyst's activity and selectivity.

In the realm of asymmetric catalysis using chiral alkaline earth metal complexes, the mechanism hinges on the creation of a well-defined chiral pocket around the metal ion. This chiral environment directs the approach of the reactants, thereby controlling the stereochemical outcome of the reaction and enabling high levels of diastereo- and enantioselectivity. nih.gov

It has been observed that descending Group 2 of the periodic table leads to significant mechanistic and kinetic variability in catalytic performance. rsc.orgrsc.org This trend is primarily attributed to the systematic changes in ionic radius and the resulting charge density of the cation. rsc.orgrsc.org Computational methods, such as Density Functional Theory (DFT), have proven invaluable in elucidating these relationships, demonstrating a correlation between the calculated coordination energy, the positive charge on the metal center, and the experimentally observed catalytic activity. nih.gov

Coordination Chemistry Studies of this compound Complexes

The coordination chemistry of this compound is distinguished by the calcium ion's capacity to support high coordination numbers, typically varying from six to nine. This structural flexibility gives rise to a rich diversity of molecular and supramolecular architectures.

While specific structural data for simple this compound hydrates can be inferred from related compounds, studies on barium(II) trichloroacetate have provided valuable insights. Single-crystal X-ray diffraction analysis of barium(II) trichloroacetate compounds revealed that the barium cation is coordinated to nine oxygen atoms, forming a distorted coordination polyhedron. researchgate.net In these structures, the trichloroacetate groups frequently function as bridging ligands, a coordination mode that can often be predicted through Fourier-transform infrared (FT-IR) spectroscopy. researchgate.net

In more complex catalytic systems, the coordination environment of the calcium ion is a critical determinant of its function. For instance, in studies of discrete, solvent-free alkaline-earth metal cations stabilized by multidentate ligands, calcium complexes have been observed to form bimetallic cations. nih.gov In these arrangements, the multidentate ligand typically exhibits κ⁶-coordination to the metal center, and importantly, there is no direct interaction between the metal cation and the weakly coordinating anion. nih.gov

The synthesis of hydrated alkaline earth metal trichloroacetates, with the general formula M(O₂CCCl₃)₂·nH₂O (for Ca, n=4), is commonly accomplished through the neutralization reaction of the corresponding metal carbonate with trichloroacetic acid. researchgate.net

Environmental Chemistry and Degradation Pathways of Trichloroacetate

Atmospheric and Aqueous Degradation Mechanisms of Trichloroacetate (B1195264)

Trichloroacetate in the atmosphere and in aquatic systems can be degraded through several abiotic pathways. The primary atmospheric source of TCA is the photochemical oxidation of chlorinated solvents like tetrachloroethylene (B127269) and 1,1,1-trichloroethane. oecd.orgcas.cz

In aqueous environments, the degradation of trichloroacetate is influenced by factors such as pH, temperature, and the presence of other chemical species. Key degradation mechanisms include:

Photolysis: Ultraviolet (UV) radiation can induce the degradation of TCA. nih.gov The efficiency of this process can be enhanced in the presence of photosensitizers or catalysts. For instance, the use of UV in combination with titanium dioxide (TiO2) has been shown to be effective. researchgate.net Studies have demonstrated that direct photolysis of TCA under certain UV wavelengths can lead to its decomposition. nih.gov A combination of UV photolysis and sonolysis (ultrasound) has been found to be more effective in degrading TCA than either process alone. nih.gov

Sonolysis and Sonoelectrochemistry: The application of ultrasound (sonolysis) can also promote the degradation of TCA in water. nih.gov The combined use of ultrasound and electrochemistry, known as sonoelectrochemistry, has been investigated for the treatment of TCA-polluted water, showing improved degradation performance compared to electrolysis alone. nih.govmines-albi.fr

Electrochemical Reduction: Trichloroacetate can be degraded through electrochemical reduction at the cathode. nih.gov This process involves the transfer of electrons to the TCA molecule, leading to the cleavage of carbon-chlorine bonds. The primary reduction product is often dichloroacetic acid (DCAA). nih.gov The efficiency of this method is dependent on the electrode material, with titanium cathodes showing good results. nih.govnih.gov

Reaction with Hydroxyl Radicals: Hydroxyl radicals (•OH), which are highly reactive species, can contribute to the degradation of TCA in aqueous solutions. dicp.ac.cnresearchgate.netacs.org These radicals can be generated through various advanced oxidation processes. However, some research suggests that the reaction of OH radicals with TCA itself might not be the primary degradation pathway under certain conditions, but they can accelerate the degradation of intermediates. dicp.ac.cnrsc.orgrsc.org

The following table summarizes the efficiency of different aqueous degradation methods for trichloroacetate.

| Degradation Method | Catalyst/Conditions | Efficiency | Reference |

| Photocatalytic Reduction | F-doped TiO₂, UV, Methanol (B129727) | 97.1% decomposition, 68% mineralization | tandfonline.com |

| Sonoelectrochemical Treatment | Ultrasound, Electrochemical Reactor | 97% fractional conversion | nih.govmines-albi.fr |

| Electrochemical Reduction | Titanium cathode | >50% fractional conversion | nih.gov |

| Synchronous Reduction-Oxidation | Pd-loaded Cu/Cu₂O/CuO array | ~89.1% dechlorination, ~26.8% mineralization | dicp.ac.cnacs.org |

| Photosonochemical Degradation | UV, Ultrasound | Significantly higher than UV or ultrasound alone | nih.gov |

Biotransformation and Biodegradation Studies of Trichloroacetate in Environmental Compartments

Microbial activity plays a crucial role in the breakdown of trichloroacetate in soil and other environmental compartments. oecd.org The biodegradation of TCA can occur under both aerobic and anaerobic conditions and is influenced by factors such as TCA concentration, soil humidity, temperature, and the presence of adapted microbial populations. nih.govresearchgate.netavcr.czscispace.com

Several bacterial species have been identified with the ability to degrade TCA. These include bacteria from the genera Pseudomonas and Agrobacterium. cdnsciencepub.com A notable example is Trichlorobacter thiogenes, an anaerobic bacterium that can grow by using TCA as an electron acceptor, reducing it to dichloroacetate (B87207). nih.gov The primary end product of TCA biodegradation, particularly in soil, is often carbon dioxide (CO₂), indicating complete mineralization. nih.govresearchgate.netscispace.com

Research has shown that the rate of TCA biodegradation can be significant, with half-lives (dt50) in soil ranging from 10 to 68 days, depending on the soil depth and type. oecd.org In some laboratory studies, biodegradation reached 81.7% in a humus soil after 5 months. oecd.org The presence of dehalogenase enzymes in bacteria is fundamental to the biodegradation of halogenated compounds like TCA. mdpi.com

The following table presents findings from various studies on the biodegradation of trichloroacetate.

| Organism/System | Conditions | Degradation Products | Key Findings | Reference |

| Trichlorobacter thiogenes | Anaerobic | Dichloroacetate, Chloride | Isolate capable of growth via reductive dehalogenation of TCA. | nih.gov |

| Pseudomonas-like bacteria | Aerobic | Not specified | Decomposed monochloroacetate readily, but had no effect on trichloroacetate. | cdnsciencepub.com |

| Non-sporeforming bacterium | Aerobic | Not specified | Decomposed trichloroacetate in the presence of vitamin B12. | cdnsciencepub.com |

| Agrobacterium-like bacteria | Aerobic | Not specified | Decomposed dichloroacetate but not trichloroacetate. | cdnsciencepub.com |

| Forest Soil Microorganisms | Aerobic | Dichloroacetic acid, Monochloroacetic acid, Carbon dioxide | Biodegradation is a fast process, dependent on TCA concentration, humidity, and temperature. | oecd.orgresearchgate.netavcr.czscispace.com |

| Marine Bacterium (Lysinibacillus boronitolerans MH2) | Aerobic | Chloride ions | Isolated bacterium from a marine environment showed the ability to biodegrade TCA. | mdpi.com |

Transport and Fate of Trichloroacetate in Soil-Plant Systems

The movement and fate of trichloroacetate in the soil-plant system are critical for understanding its potential impact on vegetation. nih.gov TCA can be taken up by plants from the soil primarily through the roots. nih.govnih.govcambridge.org Following uptake, it is translocated within the plant, mainly through the transpiration stream in the xylem, and tends to accumulate in the needles of conifers. nih.govnih.gov

Studies using radiolabeled TCA ([¹⁴C]TCA) have shown that the uptake is most rapid in the youngest needles of spruce trees. nih.govnih.gov Over time, a redistribution can occur, leading to increased concentrations in older needles. nih.gov

Once inside the plant, TCA can undergo some metabolism or biodegradation, with studies indicating the formation of CO₂ as a product. nih.govnih.gov However, a significant portion of the absorbed TCA can remain as the parent compound or as bound residues. oecd.org The presence of TCA in plants can have phytotoxic effects. nih.gov The transport of TCA in soil is influenced by its high solubility in water, which gives it the potential for leaching. researchgate.net

The table below summarizes key findings on the transport and fate of trichloroacetate in soil-plant systems.

| Plant Species | Experimental Setup | Key Findings | Reference |

| Norway Spruce (Picea abies) | [¹⁴C]TCA applied to soil | Rapid uptake by roots and translocation to needles; highest initial accumulation in current-year needles; redistribution to older needles over time; biodegradation to CO₂ observed. | nih.govresearchgate.netnih.gov |

| Corn and Pea | [¹⁴C]TCA in nutrient solution | Root absorption is the primary entry route; differences in TCA accumulation observed between species. | cambridge.org |

| Barley and Oats | Soil treated with [¹⁴C]TCA | Plants contained only small proportions of the parent TCA, with the majority being unknown polar metabolites. | oecd.org |

Advanced Analytical Monitoring Methodologies for Environmental Trichloroacetate

Accurate and sensitive analytical methods are essential for monitoring trichloroacetate in various environmental matrices such as water, soil, and plant tissues. ontosight.ai Several advanced techniques are commonly employed for the quantification of TCA.

The choice of method often depends on the sample matrix and the required detection limits. Sample preparation is a critical step, especially for complex matrices like soil, to extract TCA and remove interfering substances. epa.govnih.gov Common sample preparation techniques include liquid-liquid extraction and solid-phase extraction. nih.gov For soil samples, it is crucial to inhibit microbial degradation of TCA immediately after sampling, often achieved by freezing. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and highly sensitive and selective technique for TCA analysis. ontosight.ai It often requires a derivatization step to convert the non-volatile TCA into a more volatile form suitable for gas chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity and is particularly useful for analyzing complex samples without the need for derivatization. tandfonline.comontosight.ai

Ion Chromatography (IC): IC is a robust method for the analysis of ionic species like TCA in aqueous samples. ontosight.ainih.govutas.edu.au It can be coupled with conductivity detection or mass spectrometry (IC-MS) for enhanced selectivity and sensitivity. researchgate.netresearchgate.net

The following table provides an overview of the performance of various analytical methods for trichloroacetate determination.

| Analytical Method | Sample Matrix | Detection Limit (LOD) / Quantification Limit (LOQ) | Recovery | Reference |

| Ion Chromatography with Conductivity Detection | Raw Water | LOD: 1.50 µg/L | 95-108% | nih.gov |

| Ion Chromatography | Water | LOD: 21-38 µg/L (for various haloacetates) | Not Specified | utas.edu.au |

| Ion Chromatography with ESI-MS | Water | Not Specified for TCA | Not Specified | researchgate.net |

| Electrochemical Determination (Linear Sweep Voltammetry) | Aqueous Solution | LOD: 4x10⁻⁶ mol/L | Not Applicable | researchgate.net |

Industrial and Agricultural Research Applications of Trichloroacetate Derivatives

Trichloroacetate (B1195264) as an Intermediate and Starting Material in Organic Synthesis

Trichloroacetate salts and esters are valuable reagents in organic synthesis, primarily for their ability to generate dichlorocarbene (B158193) (CCl₂). enamine.netwikipedia.org Dichlorocarbene is a highly reactive intermediate that is not stable enough to be isolated but is readily formed in-situ from trichloroacetate derivatives for immediate use in chemical reactions. enamine.netwikipedia.org

One common method involves the thermal decomposition of sodium trichloroacetate, which yields dichlorocarbene and carbon dioxide. orgsyn.orgpearson.com Another established route is the reaction of trichloroacetate esters, such as ethyl trichloroacetate, with a strong base like sodium methoxide. wikipedia.orgorgsyn.orgorgsyn.org This reaction efficiently produces dichlorocarbene under mild conditions. enamine.net

The primary application of dichlorocarbene generated from trichloroacetates is in the synthesis of gem-dichlorocyclopropanes through its addition to alkenes. enamine.net These cyclopropane (B1198618) derivatives are versatile intermediates for synthesizing more complex molecules. Dichlorocarbene can also be used to prepare α-chloro-α,β-unsaturated esters from carbonyl compounds. enamine.net

Beyond carbene generation, trichloroacetic acid and its derivatives are used in esterification reactions and as protecting groups in multi-step syntheses. adventchembio.comresearchcommons.org The strong electron-withdrawing nature of the three chlorine atoms makes trichloroacetic acid a powerful catalyst for reactions like esterification. adventchembio.com In complex syntheses, functional groups are sometimes protected as trichloroacetate esters, which can be selectively removed later. univpancasila.ac.id The reaction product from the chlorination of acetic anhydride (B1165640) and acetic acid, which contains trichloroacetyl chloride, can be used directly to prepare salts and esters of trichloroacetic acid. google.com

Research on Trichloroacetate's Role in Material Science Applications (e.g., Dental Cements)

In material science, research has explored the use of trichloroacetates and their parent acid in various applications, including the plastics industry and, most notably, in the field of dentistry with calcium-based cements. nih.govresearchgate.net

Investigative studies have focused on the effect of trichloroacetic acid (TCA) on the bond strength of calcium silicate-based dental cements, such as Mineral Trioxide Aggregate (MTA) and Biodentine. bezmialemscience.orgresearchgate.net These cements are used for procedures like repairing root perforations and pulp capping. researchgate.netmedistudygo.com In some clinical situations, a 90% aqueous solution of TCA is applied to remove unwanted tissue before the placement of the repair material. researchgate.netbezmialemscience.org

A key research question has been whether this pre-treatment with TCA affects the adhesion of the calcium-based cement to the dentin. A 2022 study published in Bezmialem Science investigated this by measuring the push-out bond strength of different cements to dentin slices, with and without prior application of TCA. The study found that TCA treatment did not have a statistically significant impact on the bond strength of the tested materials. bezmialemscience.orgresearchgate.net However, it did highlight significant differences in bond strength among the cements themselves, with Biodentine showing the highest adhesion. bezmialemscience.orgresearchgate.net

Table 1: Effect of Trichloroacetic Acid (TCA) on Push-Out Bond Strength of Calcium Silicate-Based Cements

| Material | Condition | Mean Bond Strength (MPa) | Standard Deviation |

|---|---|---|---|

| ProRoot MTA | No TCA | 5.78 | 2.11 |

| With TCA | 5.94 | 2.84 | |

| Harvard MTA | No TCA | 2.33 | 0.94 |

| With TCA | 2.18 | 0.62 | |

| Biodentine | No TCA | 10.33 | 3.37 |

| With TCA | 10.66 | 3.45 |

Further research in material science includes the use of trichloroacetic acid as a swelling agent and solvent in the plastics industry and in the synthesis of conductive polymers. nih.govscirp.org Additionally, the presence of trichloroacetic acid has been shown to influence the crystallization of calcium carbonate, a compound of significant industrial interest. researchgate.net

Investigative Studies on Agricultural Uses of Trichloroacetate

Trichloroacetate derivatives, particularly sodium trichloroacetate (TCA), were historically used as herbicides. researchgate.netwikipedia.org Introduced around 1950, TCA was primarily employed for the control of monocotyledonous weeds, especially grasses like green foxtail (Setaria viridis). researchgate.netcdnsciencepub.com It was applied post-emergence in various crops, including barley, oats, flax, and brassicas. researchgate.netcdnsciencepub.com

Research in the agricultural field has extensively studied the efficacy, persistence, and residues of trichloroacetate herbicides. Studies found that the inactivation of TCA in soil is influenced by soil type, with faster degradation in heavier soils or those with high organic matter content. ucanr.edu This is attributed to greater microbiological activity under favorable conditions of temperature and moisture. ucanr.edu

Concerns over potential environmental impact and the development of more effective herbicides led to regulatory action. In the United States, registrations for herbicidal products containing TCA were voluntarily canceled by 1992, and its use has been prohibited in several European countries since the late 1980s. nih.govresearchgate.net

Residue studies were conducted to determine the concentration of TCA remaining in crops at harvest. A Canadian study measured TCA residues in the seeds of wheat, barley, oats, and flax after treatment at recommended and twice-recommended rates. The results showed varying levels of residues, which were generally low but detectable. cdnsciencepub.com

Table 2: Trichloroacetic Acid (TCA) Residues in Mature Seeds from Treated Crops at Two Locations

| Crop | Location | Application Rate (lb/acre) | TCA Residue (ppm) |

|---|---|---|---|

| Wheat | Regina | 1.5 | 0.03 |

| Wheat | Regina | 3.0 | 0.14 |

| Wheat | Lacombe | 1.5 | 0.14 |

| Wheat | Lacombe | 3.0 | 0.29 |

| Barley | Regina | 1.5 | 0.11 |

| Barley | Regina | 3.0 | 0.27 |

| Barley | Lacombe | 1.5 | 0.18 |

| Barley | Lacombe | 3.0 | 0.43 |

| Flax | Regina | 1.5 | 0.08 |

| Flax | Regina | 3.0 | 0.12 |

| Flax | Lacombe | 1.5 | 0.09 |

| Flax | Lacombe | 3.0 | 0.15 |

This interactive table presents findings on TCA residues in various crops. The data indicates that residue levels are influenced by application rate and location. cdnsciencepub.com

More recent agricultural research has explored the potential of trichloroacetate derivatives in synthesizing new bioactive compounds. For instance, thymyl trichloroacetate has been synthesized and tested for its formicidal potential. mdpi.com

Q & A

Basic: What are the recommended methods for synthesizing and characterizing calcium trichloroacetate?

This compound can be synthesized via neutralization of trichloroacetic acid (TClA) with calcium hydroxide or carbonate under controlled pH conditions. The reaction should be monitored using potentiometric titration to ensure complete neutralization. Post-synthesis, characterization involves:

- FT-IR spectroscopy to confirm the presence of trichloroacetate (CCl₃COO⁻) vibrations (e.g., asymmetric C=O stretching at ~1670 cm⁻¹) and calcium coordination .

- Thermogravimetric analysis (TGA) to assess thermal stability, as trichloroacetate salts often decompose below their melting points .

- Elemental analysis to verify stoichiometry and purity.

Basic: How does solvent choice influence the stability of this compound in experimental setups?

This compound’s stability varies with solvent polarity and coordination ability. For example:

- In polar aprotic solvents (e.g., DMF), the salt may exhibit higher solubility but lower thermal stability due to weakened ionic interactions.

- In carboxylic acids (e.g., acetic acid), solvent molecules can coordinate with calcium, potentially accelerating decomposition via nucleophilic attack on the trichloroacetate ion. Kinetic studies using Eyring parameters (ΔH‡, ΔS‡) are recommended to quantify solvent effects, as demonstrated for potassium trichloroacetate in monocarboxylic acids .

Advanced: What mechanistic insights explain the decomposition kinetics of this compound?

Decomposition likely proceeds through a transition-state complex involving coordination between the electrophilic carbonyl carbon of trichloroacetate and nucleophilic solvent molecules. Key steps include:

Formation of a solvent-bridged complex , as evidenced by Eyring equation parameters (e.g., ΔH‡ ≈ 80–90 kJ/mol for analogous potassium salts) .

Decarboxylation to form chloroform and CO₂.

To validate this mechanism for calcium salts, use isotopic labeling (¹³C in CO₂) and monitor reaction progress via gas chromatography or manometric CO₂ evolution .

Advanced: How can controlled-potential coulometry quantify this compound in mixtures with other chloroacetates?

Employ a two-step electrolysis protocol :

Apply an initial potential (e.g., −0.4 V vs. SCE) to reduce trichloroacetate (Cl₃CCOO⁻) to dichloroacetate (Cl₂HCCOO⁻), measuring total charge (Q₁).

Adjust to a more negative potential (−0.8 V) to reduce dichloroacetate, yielding Q₂.

- Trichloroacetate concentration = Q₁ / (n₁F), where n₁ = 2 electrons per molecule.

- Dichloroacetate concentration = (Q₂ − Q₁) / (n₂F), n₂ = 2 .

Advanced: How does this compound influence vinyl polymerization kinetics compared to sodium salts?

Calcium’s divalent charge enhances electrostatic interactions with anionic initiators, potentially accelerating polymerization rates. However, its larger ionic radius may reduce ion-pairing efficiency. Methodological considerations:

- Compare Hofmeister effects using dynamic light scattering (DLS) to monitor polymer aggregation in the presence of Ca²⁺ vs. Na⁺ .

- Conduct quartz crystal microbalance (QCM) studies to assess interfacial stabilization by trichloroacetate anions .

Advanced: How can contradictory observations of salting-out effects and ion-specific stabilization be resolved?

Contradictions arise from competing mechanisms:

- Salting-out : Weakly hydrated ions (e.g., Cl₃CCOO⁻) reduce water activity, promoting polymer aggregation.

- Electrostatic stabilization : Ion-polymer interactions enhance colloidal stability.

To disentangle these effects: - Perform differential scanning calorimetry (DSC) to measure changes in polymer phase transitions.

- Combine atomic force microscopy (AFM) and zeta potential measurements to correlate surface adsorption with colloidal stability .

Basic: What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact with corrosive decomposition products (e.g., TClA).

- Ventilation : Use fume hoods to avoid inhalation of volatile chloroform during decomposition.

- Waste disposal : Neutralize residues with calcium hydroxide before disposal, as trichloroacetate is ecotoxic and regulated in many jurisdictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.